6-Methoxy-2-(tributylstannyl)pyrimidine

Catalog No.
S1912252
CAS No.
850501-35-8
M.F
C17H32N2OSn
M. Wt
399.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-(tributylstannyl)pyrimidine

CAS Number

850501-35-8

Product Name

6-Methoxy-2-(tributylstannyl)pyrimidine

IUPAC Name

tributyl-(4-methoxypyrimidin-2-yl)stannane

Molecular Formula

C17H32N2OSn

Molecular Weight

399.2 g/mol

InChI

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;

InChI Key

HQUSEOSQVFRYQV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)OC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)OC

Organic Synthesis

6-Methoxy-2-(tributylstannyl)pyrimidine is a valuable building block in organic synthesis, particularly for the preparation of substituted pyrimidinone compounds. Its utility lies in its ability to undergo Stille coupling reactions with various aryl bromides. Stille coupling is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds between an organic halide (aryl bromide in this case) and an organotin reagent (6-Methoxy-2-(tributylstannyl)pyrimidine) []. This reaction offers a versatile method for introducing diverse functional groups onto the pyrimidine ring, enabling the synthesis of a wide range of pyrimidinone derivatives.

Additional Applications

Beyond Stille couplings, 6-Methoxy-2-(tributylstannyl)pyrimidine has also been employed in the synthesis of 4-methoxy-2-phenylpyrimidine. This reaction involves coupling the pyrimidine derivative with iodobenzene using a palladium catalyst []. This approach demonstrates the potential for the exploration of alternative coupling reactions for the synthesis of diversely substituted pyrimidine analogs.

6-Methoxy-2-(tributylstannyl)pyrimidine primarily participates in cross-coupling reactions, particularly the Stille coupling reaction. In this reaction, it acts as a nucleophile that reacts with various aryl halides to form substituted pyrimidine derivatives. The general mechanism involves:

  • Formation of a palladium complex with the organotin compound.
  • Transmetalation with an aryl halide.
  • Reductive elimination to yield the desired product.

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh${3}$)${4}$) and bases such as cesium carbonate (Cs${2}$CO${3}$) in inert atmospheres like nitrogen or argon, typically under temperatures ranging from 50°C to 100°C .

While specific biological activities of 6-Methoxy-2-(tributylstannyl)pyrimidine are not extensively documented, compounds containing pyrimidine rings often exhibit diverse biological properties, including antimicrobial, antiviral, and anticancer activities. Research into similar compounds suggests potential interactions with biological targets, although further studies are needed to elucidate the specific biological effects of this compound.

The synthesis of 6-Methoxy-2-(tributylstannyl)pyrimidine can be achieved through several methods, notably via Stille coupling reactions. The general synthetic route involves:

  • Starting with a suitable pyrimidine halide.
  • Reacting it with tributylstannyl compounds under palladium catalysis.
  • Utilizing appropriate solvents such as tetrahydrofuran (THF) and maintaining inert conditions.

Alternative methods may involve modifications of existing pyrimidine derivatives or employing different coupling strategies .

6-Methoxy-2-(tributylstannyl)pyrimidine finds applications in:

  • Synthetic Organic Chemistry: As a versatile building block for synthesizing various substituted pyrimidines.
  • Pharmaceutical Development: Potential precursor for developing new drugs targeting specific enzymes or receptors.
  • Material Science: Used in producing advanced materials due to its organotin properties .

Several compounds share structural similarities with 6-Methoxy-2-(tributylstannyl)pyrimidine, including:

  • 2-Methyl-4-(tributylstannyl)pyridine
  • 5-(tributylstannyl)pyrimidine
  • 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine

Comparison Table

Compound NameUnique Features
6-Methoxy-2-(tributylstannyl)pyrimidineMethoxy and tributylstannyl groups enhance reactivity
2-Methyl-4-(tributylstannyl)pyridineMethyl substitution affects electronic properties
5-(tributylstannyl)pyrimidineLacks methoxy group; different reactivity profile
4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidineSimilar substitution pattern; distinct reactivity

This comparison highlights how the unique substitution pattern of 6-Methoxy-2-(tributylstannyl)pyrimidine influences its chemical behavior and potential applications in comparison to other related compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

6-METHOXY-2-(TRIBUTYLSTANNYL)PYRIMIDINE

Dates

Modify: 2023-08-16

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